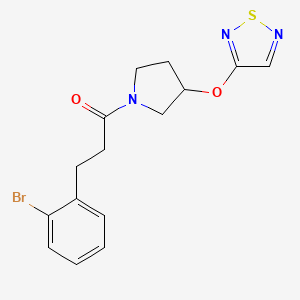

![molecular formula C21H22N2O3S B2366801 N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1286704-00-4](/img/structure/B2366801.png)

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MRS2500 and is known for its ability to selectively block the P2Y1 receptor, which is involved in various physiological processes.

Applications De Recherche Scientifique

Synthesis and Characterization

Efficient Synthesis Methods : A study by Zhiyou et al. (2015) developed an efficient one-pot, palladium-catalyzed, water-promoted method for synthesizing N-(pyridin-2-ylmethyl) biphenyl-4-sulfonamides under microwave irradiation. This method demonstrated excellent functional group compatibility and high product yields (H. Zhiyou et al., 2015).

Chemical Characterization of Complexes : Bodoki et al. (2020) characterized binary Cu(II) complexes of N-substituted sulfonamides, including N-(pyridin-2-yl-methyl)biphenyl-4-sulfonamide, using techniques like X-ray diffraction and spectroscopic methods. These complexes demonstrated moderate nuclease activity, capable of partially cleaving DNA (A. Bodoki et al., 2020).

Application in Agriculture and Industrial Processes

Herbicidal Activity : Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide derivatives, which exhibited excellent herbicidal activity at low application rates (M. Moran, 2003).

Corrosion Inhibition : Sappani and Karthikeyan (2014) investigated N-substituted sulfonamide compounds as inhibitors for mild steel corrosion in acidic medium. These compounds showed mixed-type inhibitive action and were effective in forming a protective layer on metal surfaces (Hari Kumar Sappani & S. Karthikeyan, 2014).

Medical Research and Pharmaceutical Applications

Antitumor and Anticancer Properties : Research by Owa et al. (2002) evaluated sulfonamide-focused libraries in cell-based antitumor screens. They identified potent cell cycle inhibitors, providing insights into pharmacophore structures and drug-sensitive cellular pathways (T. Owa et al., 2002).

Photophysical and Photochemical Properties : Öncül et al. (2021) synthesized novel compounds including N-substituted benzenesulfonamide derivatives. They studied their photophysical and photochemical properties, indicating potential for photocatalytic applications (Gülen Atiye Öncül et al., 2021).

Radiolabelled Angiotensin II Antagonists : Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists with N-substituted sulfonamides, useful for receptor imaging (T. Hamill et al., 1996).

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-4-phenyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-26-16-15-23(17-18-11-13-22-14-12-18)27(24,25)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-14H,15-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNXHQOEGKGTFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-[1,1'-biphenyl]-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)

![2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2366722.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)

![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-methoxyphenyl)methanone](/img/structure/B2366730.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)

![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)